Acetamide, N-methyl-, sodium salt

Description

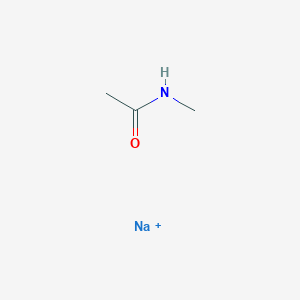

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51206-97-4 |

|---|---|

Molecular Formula |

C3H7NNaO+ |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

sodium;N-methylacetamide |

InChI |

InChI=1S/C3H7NO.Na/c1-3(5)4-2;/h1-2H3,(H,4,5);/q;+1 |

InChI Key |

KXFIQNJUJQCJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC.[Na+] |

Related CAS |

79-16-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of N-Methylacetamide Derivatives as Advanced Reagents

N-methylacetamide and its derivatives serve as valuable precursors and reagents in the synthesis of more complex molecules. Their functionalization allows for the construction of intricate molecular frameworks.

Derivatization involves chemically modifying a compound to produce a new compound with different properties or functionalities. N-methylacetamide can undergo various derivatization reactions.

A key example is the formation of N-Methyl-N-trimethylsilylacetamide. sigmaaldrich.comsigmaaldrich.com This compound is a silylating agent, meaning it can introduce a trimethylsilyl (B98337) group onto other molecules. sigmaaldrich.com Silylation is a common technique in organic synthesis and analytical chemistry, often used to increase the volatility of polar compounds for analysis by gas chromatography. sigmaaldrich.com

Other potential derivatization reactions can be inferred from the reactivity of similar amides. For instance, acetamide (B32628) reacts with sodium hypochlorite (B82951) in an alkaline solution to form N-chloroacetamide. chemicalbook.com This suggests that N-methylacetamide could undergo similar N-halogenation reactions. Furthermore, the amide bond itself can be the site of various metal-catalyzed coupling reactions, which represents a broad avenue for functionalization. rsc.org

N-methylacetamide is a fundamental building block in organic synthesis. It is often prepared from the reaction of methylamine (B109427) with acetic acid or its derivatives. chemicalbook.comgoogle.com

The compound and its derivatives are used as intermediates in the synthesis of a variety of more complex molecules. For example, N-methylacetamide is used as a solvent in the synthesis of pharmaceuticals like cephalosporin, highlighting its role in facilitating complex chemical transformations. google.comgoogle.com In some syntheses, derivatives of N-methylacetamide are incorporated into the final molecular structure. An example is the synthesis of N-(3-(Methylamino)phenyl)acetamide from N-(3-nitrosophenyl)acetamide, where the N-methylacetamide moiety is part of a larger, functionalized aromatic system. acs.org

The reactivity of related amides also provides insight into the potential of N-methylacetamide derivatives. For instance, oxidized N,N-dimethylacetamide can be used to generate hemiaminal derivatives, which are intermediates in the formation of complex products. rsc.org This indicates that derivatives of N-methylacetamide could also serve as precursors to complex heterocyclic and bridged molecular architectures.

Electronic Structure and Bonding Analysis of Acetamide, N Methyl , Sodium Salt and Its Conjugate Acid

Quantum Chemical Characterization of Anionic States

The anionic state of N-methylacetamide, formed by the deprotonation of the amide group, is central to its role as a ligand in salt complexes. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of this anion and related species. nih.govsemanticscholar.org

Studies have shown that N-methylacetamide can be described as having several fine components in its pure state, including protonated and hydrated structures, which can be identified through advanced NMR spectroscopy. semanticscholar.org The electronic structure of these components, including the deprotonated anionic form, can be calculated to understand their contributions to observed infrared (IR) spectra, particularly the characteristic amide I, II, and III bands. semanticscholar.orgacs.org

The fragmentation patterns of N-methylacetamide upon resonant K-shell excitation provide further insight into its electronic states. rsc.org By analyzing the ion time-of-flight (TOF) spectra after excitation at the C1s, N1s, and O1s edges, researchers can identify numerous dissociation pathways. rsc.org This analysis suggests that site-selective bond breaking can occur, with a clear correlation between excitation at the N1s edge and the cleavage of the peptide (C-N) and N-Cα bonds, a process intrinsically linked to the electronic distribution in the molecule's core-excited states. rsc.org

Table 1: Key Aspects of Quantum Chemical Studies on N-methylacetamide

| Research Focus | Method(s) | Key Findings | Reference(s) |

| Fine Components in Pure NMA | NMR Spectroscopy, DFT Calculations | Pure NMA contains multiple fine components, including protonated and hydrated structures, whose calculated IR spectra help interpret experimental results. | semanticscholar.orgacs.org |

| Fragmentation Patterns | Ion Time-of-Flight (TOF) Spectroscopy, NEXAFS | Resonant K-shell excitation leads to site-selective bond breaking, particularly at the N1s edge, affecting the peptide bond. | rsc.org |

| Anion Interactions | Theoretical Treatments | NMA interacts with anions via its N-H dipole, functioning as a protic solvent. | psu.edursc.org |

| Liquid State Structure | Ab Initio Molecular Dynamics (DFT) | The average molecular dipole of NMA in the liquid state is enhanced by 60% over its gas phase value due to many-body polarization effects. | nih.gov |

Investigation of Ion-Pairing Phenomena

The interaction between the N-methylacetamide anion and a cation, such as sodium (Na⁺), is a critical phenomenon that has been extensively studied through both experimental and theoretical means. These investigations are vital for understanding ion solvation and the stability of salt complexes in various environments.

Combined experimental and theoretical studies have successfully determined the solvation free energies of salts like NaCl and KCl in liquid N-methylacetamide. nih.govacs.org By employing polarizable models based on the Drude oscillator and comparing them with experimental solubility measurements and ab initio data, a detailed picture of ion-amide interactions has been developed. nih.govuow.edu.au These models show excellent agreement with experimental results, suggesting they provide an accurate representation of the forces at play. nih.gov

The binding energy between cations and NMA is significantly larger than with water, highlighting the strength of the ion-amide interaction. nih.gov For instance, the calculated binding energy for Na⁺ with NMA is -38.1 kcal/mol, which compares favorably with experimental gas-phase binding enthalpy measurements of -35.7 kcal/mol. nih.gov The distance between the carbonyl oxygen of NMA and the sodium cation in the optimized complex is found to be 2.15 Å. nih.gov

Nonpolarizable force fields tend to underestimate the solvation free energy and binding energies, demonstrating the importance of including polarization effects for an accurate description of these systems. nih.gov The coordination number for Na⁺ in liquid NMA, calculated using a polarizable Drude model, is 4.1, indicating the average number of NMA molecules in the first solvation shell of the ion. nih.gov

Table 2: Ion-Pairing Characteristics of Sodium with N-Methylacetamide

| Parameter | Value | Method | Reference(s) |

| Binding Energy (Na⁺-NMA) | -38.1 kcal/mol | Ab initio Calculation (MP2/6-311++G(2df,2pd)) | nih.gov |

| Experimental Binding Enthalpy (Na⁺-NMA) | -35.7 (± 3.0) kcal/mol | Experiment | nih.gov |

| Cation-Oxygen Distance (Na⁺-O) | 2.15 Å | Optimized Complex Calculation | nih.gov |

| Solvation Free Energy (NaCl in NMA) | -167.3 kcal/mol | Polarizable Drude Model | nih.gov |

| Experimental Solvation Free Energy (NaCl in NMA) | -167.9 kcal/mol | Derived from Solubility Measurements | nih.govacs.org |

| Coordination Number (Na⁺ in NMA) | 4.1 | Polarizable Drude Model | nih.gov |

Analysis of Hydrogen Bonding Networks in Solvated Systems

Hydrogen bonding is a defining feature of N-methylacetamide's structure and interactions, both in its pure liquid state and in solutions. The ability of the NMA molecule to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group) allows for the formation of extensive and complex networks. nih.govacs.org

Molecular dynamics (MD) simulations and Raman spectroscopy studies of neat liquid NMA reveal that the molecules primarily form linear chains through hydrogen bonds. nih.govacs.org These chains are further stabilized by weaker, "improper" hydrogen bonds involving the methyl groups. nih.gov The structure of these networks is sensitive to environmental conditions; increasing temperature disrupts the hydrogen-bonding network, while increasing pressure enhances it to accommodate denser packing. nih.govacs.org

In solvated systems, the hydrogen bonding dynamics become more complex. Two-dimensional infrared (2D-IR) spectroscopy has been used to probe the frequency fluctuations of the amide I mode of NMA when solvated in different solvents, such as deuterated water (D₂O) and chloroform (B151607) (CDCl₃). mit.edu In D₂O, the correlation function for these fluctuations shows two decay timescales, interpreted as the collective rearrangement of the solvent's hydrogen bond network (1050 fs) and the oscillation of the specific hydrogen bond to the NMA molecule (~50 fs). mit.edu

Studies focusing on anion solvation in NMA mixtures have shown that NMA interacts with spherical anions through its N-H dipole, reinforcing its role as a hydrogen-bond donating solvent. psu.edursc.org Furthermore, quantum mechanical/molecular mechanical (QM/MM) simulations have been employed to predict the IR spectra of NMA in aqueous solutions, providing a detailed description of the vibrational coupling between the NMA molecule and its hydrogen-bonded water molecules. researchgate.netacs.org

Table 3: Hydrogen Bonding Dynamics of N-Methylacetamide in Different Environments

| System | Technique | Observation | Timescale(s) | Reference(s) |

| Neat Liquid NMA | MD Simulations, Raman Spectroscopy | Forms linear hydrogen-bonded chains stabilized by improper H-bonds. | - | nih.govacs.org |

| NMA in D₂O | 2D-IR Spectroscopy | Biexponential decay of amide I frequency fluctuations. | 1050 fs (network rearrangement), ~50 fs (H-bond oscillation) | mit.edu |

| NMA in CDCl₃ | 2D-IR Spectroscopy | Tri-exponential decay of amide I frequency fluctuations. | 1600 fs, ~50 fs, and a quasi-inhomogeneous component | mit.edu |

| NMA in Aqueous Solution | QM/MM Simulations | Detailed vibrational coupling between NMA and solvated water molecules. | - | researchgate.netacs.org |

Reactivity Profiles and Reaction Mechanisms

Nucleophilic Reactivity of the Amide Anion

The N-methylacetamidate anion is a powerful nucleophile, capable of participating in a range of substitution and addition reactions. The delocalization of the negative charge between the nitrogen and oxygen atoms gives the anion ambident character, meaning it can react at either the nitrogen or the oxygen atom. However, in many reactions, it demonstrates a preference for N-alkylation. dntb.gov.ua

The nucleophilicity of amide anions is a subject of considerable study. While they are structurally related to carbanions, amide anions are generally less reactive than carbanions of similar basicity (pKa). dntb.gov.ua This reduced reactivity is attributed to the resonance stabilization of the lone pair on the nitrogen atom. dntb.gov.ua The kinetics of the reactions of various amide and imide anions with electrophiles like benzhydrylium ions have been systematically investigated, providing a framework for understanding their nucleophilic strength. dntb.gov.ua

The hydrolysis of N-methylacetamide, the parent amide, has been studied under various pH conditions, providing indirect evidence of the susceptibility of the carbonyl group to nucleophilic attack. wikipedia.org In high-temperature water, the hydrolysis proceeds via a mechanism suggested to be SN2, with water acting as the nucleophile. wikipedia.org This highlights the electrophilic nature of the carbonyl carbon, a key factor in the nucleophilic reactions of its corresponding anion.

Role as a Base in Organic Transformations

With the conjugate acid, N-methylacetamide, having an estimated pKa in the range of other secondary amides, Acetamide (B32628), N-methyl-, sodium salt is a strong base. Alkali metal amides, such as sodium amide (NaNH2) and lithium diisopropylamide (LDA), are widely employed as non-nucleophilic bases in organic synthesis to deprotonate a variety of carbon and heteroatom acids. wikipedia.org Sodium hydride (NaH) is a common reagent used to deprotonate amides to generate the corresponding sodium amidate in situ. wikipedia.orgthieme-connect.de

While specific examples detailing the use of Acetamide, N-methyl-, sodium salt as a base in condensation reactions are not extensively documented in readily available literature, its basicity suggests it would be effective in promoting reactions such as Claisen, Dieckmann, and Stobbe condensations, similar to other sodium amides. wikipedia.org These reactions rely on the generation of enolates from carbonyl compounds, a process readily achieved by strong, non-nucleophilic bases. The choice of a specific amide base often depends on factors like solubility, steric hindrance, and the desired reaction conditions.

Mechanistic Pathways in Metal-Mediated Processes

The involvement of amides and their corresponding anions in metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, is a significant area of modern organic synthesis. researchgate.net These reactions, such as the Buchwald-Hartwig amination, provide powerful methods for the formation of carbon-nitrogen bonds. youtube.com

While direct mechanistic studies explicitly involving this compound in metal-mediated processes are not prevalent, the general mechanisms for related systems offer valuable insights. In palladium-catalyzed C-N cross-coupling reactions, the catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the amide anion and subsequent reductive elimination to form the N-aryl amide product. chemicalbook.com

The activation of the relatively inert N-C amide bond is a key challenge. researchgate.net In some cases, the amide is activated by an N-substituent, such as a mesyl group, to facilitate cleavage of the N-C bond in Suzuki-Miyaura cross-coupling reactions. nih.gov Given the reactivity of amide anions, it is plausible that this compound could serve as a nucleophilic partner in such cross-coupling reactions, although specific examples and detailed mechanistic pathways for this particular reagent remain a subject for further investigation.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the properties of its parent amide, N-methylacetamide. The hydrolysis of N-methylacetamide has been shown to be first-order with respect to the amide and water. wikipedia.org The rate of this reaction is pH-dependent, increasing significantly under both acidic and basic conditions. wikipedia.org

A quantum-chemical study on the chlorination of N-methylacetamide determined the activation energy (ΔG‡298) to be approximately 87 kJ/mol, corresponding to a reaction rate constant (kr) of about 0.0036 M⁻¹s⁻¹. acs.org These studies provide valuable data on the energy barriers for reactions involving the amide.

The enthalpy of fusion for N-methylacetamide has been reported to be around 9.73 to 10.11 kJ/mol. wikipedia.org Such thermodynamic data for the parent amide provides a foundation for understanding the energetics of its derivatives.

Interactive Data Table: Kinetic Data for Reactions of N-Methylacetamide

| Reaction | Reactant | Rate Constant (k) | Conditions | Reference |

| Chlorination | Hypochlorous acid (HOCl) | ~0.0036 M⁻¹s⁻¹ | 298 K | acs.org |

| Hydrolysis | Water | First-order dependence | High-temperature water | wikipedia.org |

Interactive Data Table: Thermodynamic Properties of N-Methylacetamide

| Property | Value | Reference |

| Enthalpy of Fusion (ΔfusH) | 9.73 - 10.11 kJ/mol | wikipedia.org |

| pKa of N-methyltrifluoroacetamide (for comparison) | 13.16 (at 0 °C) | fiveable.me |

Role in Advanced Materials and Solvent Systems

Deep Eutectic Solvents (DESs) Formulated with N-Methylacetamide and Alkali Salts

Deep Eutectic Solvents are a class of ionic fluids that are typically formed by mixing two or more components, a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This mixture results in a significant depression of the melting point compared to the individual components. mdpi.com N-methylacetamide (NMA) has been identified as a highly effective hydrogen bond donor for creating DESs when combined with various alkali metal salts, such as those containing lithium (Li) or sodium (Na). researchgate.netrsc.orgepa.gov

These NMA-based DESs are notable for being liquid at room temperature across a specific range of salt concentrations. For instance, studies on mixtures of NMA with lithium salts like lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI), lithium hexafluorophosphate (B91526) (LiPF₆), and lithium nitrate (B79036) (LiNO₃) have shown that these systems remain liquid for lithium salt mole fractions ranging from 0.10 to 0.35. researchgate.netrsc.orgcapes.gov.br The formation of these eutectic systems is a direct consequence of the powerful intermolecular forces at play between the NMA molecule and the dissociated ions of the alkali salt.

The specific combination of NMA and an alkali salt can be tailored to achieve desired physical and electrochemical properties, making them promising candidates for applications in energy storage devices like lithium-ion batteries and supercapacitors. researchgate.netepa.gov

Intermolecular Interactions in DESs

The formation and stability of NMA-alkali salt DESs are governed by specific and strong intermolecular interactions. The primary forces involved are:

Lewis Acid-Base Interactions : The most dominant interaction is the Lewis acid-base adduct formation between the electron-rich carbonyl oxygen (C=O) of the N-methylacetamide molecule and the alkali cation (e.g., Li⁺ or Na⁺). researchgate.net

Hydrogen Bonding : The amide (N-H) group in NMA acts as a hydrogen bond donor, forming hydrogen bonds with the anion of the salt (e.g., TFSI⁻, NO₃⁻), which serves as the hydrogen bond acceptor. mdpi.comrsc.org

These interactions are strong enough to disrupt the crystal lattice of the individual components, leading to the observed melting point depression. Evidence for these interactions comes from spectroscopic analysis, such as Fourier Transform Infrared (FTIR) spectroscopy, which reveals shifts in the characteristic vibrational frequencies of the C=O and N-H bonds in NMA upon the formation of the DES. mdpi.com A study on the dynamic evaporation process of a LiTFSI:NMA deep eutectic solvent further elucidated these forces, showing that the process involves the sequential disruption of hydrogen bonds and the coordination interactions between the amide and the lithium cation. rsc.org

Design Principles for Novel Electrolytes

The development of novel electrolytes using NMA and alkali salts is guided by several key design principles aimed at optimizing performance for energy storage applications. The primary goals are to achieve a combination of high ionic conductivity, low viscosity, and a wide electrochemical stability window. mdpi.comresearchgate.netrsc.org

Component Selection : The choice of the alkali salt and its anion is critical. Different anions (e.g., TFSI⁻, PF₆⁻, NO₃⁻) significantly influence the resulting DES's viscosity, conductivity, and thermal stability. researchgate.netrsc.orgepa.gov

Molar Ratio : The molar ratio of NMA to the alkali salt determines the eutectic point and the temperature range in which the electrolyte remains liquid. Research has identified optimal mole fractions for achieving room temperature liquidity and favorable transport properties. rsc.orgcapes.gov.br

Temperature Dependence : The transport properties of these DESs are highly temperature-dependent. While conductivity may be modest at room temperature, it can increase substantially at elevated temperatures (e.g., 60-80°C), a phenomenon described as "superionicity." epa.govresearchgate.net This makes them particularly suitable for high-temperature applications.

Interfacial Stability : A crucial design principle is ensuring the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surface. NMA has been shown to participate in the formation of an effective SEI, which is essential for preventing side reactions and ensuring long-term cycling stability in batteries. rsc.orgrsc.org

Suppression of Co-intercalation : In graphite-based anodes used in lithium-ion batteries, the electrolyte solvent can sometimes insert itself into the graphite (B72142) structure, causing damage. NMA-containing electrolytes are designed to suppress this co-intercalation, leading to improved efficiency and longevity. rsc.orgrsc.org

By carefully manipulating these factors, researchers can design NMA-based DES electrolytes with properties tailored for specific electrochemical devices, from high-capacity batteries to high-power supercapacitors.

N-Methylacetamide as a Component in Electrolyte Formulations

Beyond its role in forming pure DESs, N-methylacetamide is also a valuable component and additive in more conventional electrolyte formulations for a variety of battery chemistries. Its high dielectric constant, ability to dissolve inorganic salts, and beneficial interfacial properties make it a versatile tool for enhancing electrolyte performance. rsc.orgrsc.org

| Electrolyte System | First Coulombic Efficiency | Reference |

| PC-based electrolyte | - | rsc.org |

| PC-based electrolyte with NMA | 75.9% | rsc.org |

| PC-EC co-solvent electrolyte | 51.6% | rsc.org |

| PC-EC co-solvent with NMA additive | 87.6% | rsc.org |

For lithium-oxygen (Li-O₂) batteries , NMA has emerged as a surprisingly stable solvent. Despite the presence of an acidic N-H group, which would typically be expected to react with superoxide (B77818) radicals generated during battery operation, NMA demonstrates unexpected chemical stability. This resistance to degradation makes it an attractive candidate for developing more durable Li-O₂ battery electrolytes. ornl.gov

In the realm of aqueous batteries , an NMA-based eutectic electrolyte has been proposed for highly reversible zinc-iodine batteries . This electrolyte creates a unique double-shell solvation structure around the zinc ions (Zn²⁺), with a tight, water-free inner layer. This structure effectively restricts the amount of free water, which in turn inhibits the formation of undesirable intermediates and improves the stability of the zinc anode, leading to excellent long-term cycling performance. rsc.org

Furthermore, DESs composed of NMA and lithium salts have been investigated as electrolytes for carbon-based supercapacitors . These systems exhibit high capacitance (up to 380 F g⁻¹) and can operate at high voltages, particularly at elevated temperatures (80°C), where their ionic conductivity becomes much more favorable. epa.govresearchgate.net

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

High-Resolution NMR for Elucidating Solution-State Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For Acetamide (B32628), N-methyl-, sodium salt, NMR can elucidate the effects of the sodium ion on the electronic environment of the N-methylacetamidate anion and monitor dynamic processes like conformational changes and self-association.

In solution, neutral N-methylacetamide (NMA) primarily exists as the trans isomer, but it is in thermodynamic equilibrium with a small percentage of the cis conformation. pitt.eduresearchgate.net The formation of the sodium salt involves the deprotonation of the amide nitrogen, creating an anion where the negative charge is delocalized across the oxygen-carbon-nitrogen system. This delocalization significantly alters the electron density and, consequently, the chemical shifts of the nearby protons and carbons.

Studies on neutral NMA in aqueous solutions have used NMR to quantify the population distribution of self-associated polymeric species. researchgate.net For the sodium salt, similar NMR experiments would be crucial to understand how ion-pairing affects this self-association. The presence of the Na⁺ cation is expected to influence the chemical shifts of the methyl protons and the acetyl protons, as well as the ¹³C shifts of the carbonyl and methyl carbons, compared to the neutral molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-methylacetamide (NMA) and Expected Effects for its Sodium Salt This table presents known data for neutral NMA and hypothesizes the changes for the sodium salt based on electronic effects.

| Nucleus | N-methylacetamide (in CDCl₃) nih.gov | Acetamide, N-methyl-, sodium salt (Expected Shift) | Rationale for Expected Shift |

| ¹H NMR | |||

| N-CH₃ | 2.76 - 2.81 ppm | Shift expected | Change in electronic environment due to charge delocalization and ion pairing with Na⁺. |

| CO-CH₃ | 1.98 ppm | Shift expected | Altered shielding due to proximity to the delocalized negative charge. |

| ¹³C NMR | |||

| C=O | 171.77 ppm | Downfield shift | Increased electron density on the oxygen due to resonance and coordination with Na⁺ would deshield the carbonyl carbon. |

| N-CH₃ | 26.23 ppm | Upfield/Downfield shift | Complex effects from charge delocalization and through-space interaction with the cation. |

| CO-CH₃ | 22.74 ppm | Upfield/Downfield shift | Change in the overall electronic structure of the molecule. |

Data for NMA is sourced from experimental spectra. nih.gov Expected shifts for the sodium salt are predictive.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for studying ionic species and non-covalent complexes. For this compound, ESI-MS can be used to confirm its mass and to investigate its aggregation behavior in the gas phase, providing insights into its mechanistic pathways of association and fragmentation.

When analyzing sodium salts via ESI-MS, the formation of salt cluster ions is a common phenomenon. nih.govharvardapparatus.com For this compound (formula C₃H₆NNaO), one would expect to observe not only the protonated or sodiated monomer but also a series of cluster ions with the general formula [(C₃H₆NNaO)ₙ + Na]⁺. harvardapparatus.com

Tandem mass spectrometry (MS/MS) is employed to trace the fragmentation pathways of these clusters. This involves isolating a specific cluster ion and inducing its dissociation through collision with an inert gas (Collision-Induced Dissociation, CID). harvardapparatus.com Studies on other sodium salts have shown that a characteristic fragmentation pattern is the sequential neutral loss of the salt monomer unit. nih.gov For this compound, this would correspond to the loss of a neutral C₃H₆NNaO molecule (mass ≈ 95.04 Da). Analyzing these fragmentation patterns helps to understand the stability of the clusters and the nature of the intermolecular forces holding them together.

Table 2: Hypothetical ESI-MS Cluster Ions for this compound and Their Fragmentation

| Parent Ion (Cluster) | Formula | Expected m/z | Primary Fragmentation Pathway (MS/MS) | Product Ion m/z |

| Sodiated Dimer | [(C₃H₆NNaO)₂ + Na]⁺ | 213.1 | Neutral loss of C₃H₆NNaO | 118.0 |

| Sodiated Trimer | [(C₃H₆NNaO)₃ + Na]⁺ | 308.1 | Neutral loss of C₃H₆NNaO | 213.1 |

| Sodiated Tetramer | [(C₃H₆NNaO)₄ + Na]⁺ | 403.2 | Neutral loss of C₃H₆NNaO | 308.1 |

The m/z values are calculated based on the molecular weight of the sodium salt (96.08 g/mol ) and sodium (22.99 g/mol ). The fragmentation pathway is based on established mechanisms for sodium salt clusters. nih.govharvardapparatus.com

Neutron Diffraction Studies of Hydration Structures

Neutron diffraction is an exceptionally powerful technique for determining the positions of light atoms, particularly hydrogen, in crystalline or solvated structures. mdpi.com For this compound in an aqueous environment, neutron diffraction with isotopic substitution (NDIS) can provide a detailed three-dimensional picture of the hydration shell around both the sodium cation and the N-methylacetamidate anion.

The study of N-methylacetamide (NMA) in aqueous solutions via NDIS has revealed that NMA forms distinct hydrogen bonds with water at both its carbonyl oxygen (C=O) and its amide hydrogen (N-H) sites. nih.govresearchgate.net In the case of the sodium salt, the N-H proton is absent. Therefore, the primary interaction site on the anion for hydrogen bonding with water is the highly polar carbonyl oxygen.

Simultaneously, the sodium cation (Na⁺) organizes its own hydration shell. Computational and experimental studies show that Na⁺ is typically coordinated by four to six water molecules, which can adopt geometries such as a distorted trigonal bipyramid or square pyramidal structure. rsc.orgresearchgate.net

By applying NDIS to a solution of this compound, where the hydrogens on the water and/or the methyl groups are replaced with deuterium, one can experimentally determine the precise radial distribution functions. This allows for the measurement of distances and the number of water molecules in the first hydration shell of both the Na⁺ ion and the N-methylacetamidate anion, offering a complete picture of the solute-solvent structure. nih.govresearchgate.net

Table 3: Key Structural Parameters of Hydration for NMA and Sodium Ions

| Interacting Pair | Typical Distance (Å) | Coordination Number | Method / Source |

| NMA (C=O) ··· H-OH | ~1.8 - 2.0 Å | ~2-3 water molecules | Neutron Diffraction on NMA nih.govresearchgate.net |

| Na⁺ ··· OH₂ | ~2.3 - 2.5 Å | 4 - 6 water molecules | AIMD Simulations, Experimental Data rsc.orgresearchgate.net |

This table combines findings from studies on neutral NMA and sodium ions to predict the hydration environment of the sodium salt.

Advanced Vibrational Spectroscopy for Intermolecular Interactions

Advanced vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are highly sensitive to its chemical environment and intermolecular interactions. exlibrisgroup.com For this compound, these techniques are ideal for studying the strong ion-dipole interactions between the Na⁺ cation and the N-methylacetamidate anion, as well as hydrogen bonding with solvent molecules. researchgate.net

The vibrational spectrum of N-methylacetamide is characterized by several key "amide bands". researchgate.net The most prominent of these is the Amide I band (primarily C=O stretching), which is found around 1626-1665 cm⁻¹ in neutral NMA depending on its environment. pitt.eduresearchgate.net

In the sodium salt, the direct coordination of the Na⁺ ion to the carbonyl oxygen of the N-methylacetamidate anion is expected to be the dominant intermolecular interaction. This ion-dipole interaction draws electron density away from the C=O bond, weakening it and causing a significant shift of the Amide I band to a lower frequency (a red shift). researchgate.net Infrared studies of NMA complexes with alkali salts have confirmed this effect. researchgate.net The magnitude of this shift provides a direct measure of the strength of the Na⁺-anion interaction. Other amide bands, such as those involving C-N stretching and N-H bending (which would be absent in the salt), are also affected. researchgate.net Combining experimental spectra with computational methods like Density Functional Theory (DFT) allows for a more precise assignment of these vibrational modes and a deeper understanding of the underlying intermolecular forces. mdpi.com

Table 4: Key Vibrational Frequencies (cm⁻¹) for N-methylacetamide (NMA) and Expected Shifts for its Sodium Salt

| Vibrational Mode | Pure Liquid NMA researchgate.net | NMA Complex with Li⁺/Na⁺ Salts researchgate.net | Rationale for Shift in Sodium Salt |

| Amide A (N-H stretch) | ~3300 | Shifts significantly or disappears | N-H bond is absent in the deprotonated sodium salt. |

| Amide I (C=O stretch) | ~1650 - 1665 | Red-shifted (e.g., to ~1633 cm⁻¹) | Weakening of the C=O bond due to coordination with the Na⁺ ion. researchgate.net |

| Amide II (N-H bend, C-N stretch) | ~1565 | Shifts significantly | Coupling of C-N stretch with N-H bend changes dramatically upon deprotonation. |

| Amide VI (C=O out-of-plane bend) | ~630 | Shifts expected | The local environment of the carbonyl group is altered by the Na⁺ ion. researchgate.net |

Frequencies are approximate and depend on the physical state and environment. Data is sourced from spectroscopic studies of NMA and its salt complexes. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Applications

The N-methylacetamidate anion, generated from its sodium salt, is a potent nucleophile and base, opening avenues for its use in a variety of synthetic transformations. While specific applications are not widely reported, its reactivity can be inferred from related amide systems. Future research is likely to focus on its role in carbon-carbon and carbon-heteroatom bond formation.

One promising area is in the synthesis of N-substituted amides. The deprotonated amide can act as a nucleophile, reacting with various electrophiles. For instance, its reaction with alkyl halides or other electrophilic species could provide a direct route to more complex amides. The challenge lies in controlling the reactivity to favor N-alkylation over O-alkylation of the amide enolate.

Furthermore, the basicity of sodium N-methylacetamidate could be harnessed in catalysis. Like other strong, non-nucleophilic bases, it has the potential to deprotonate a wide range of substrates, facilitating reactions such as eliminations, isomerizations, and aldol-type condensations. Research into its use as a catalyst or stoichiometric base in these transformations could unlock new synthetic pathways.

Advanced Computational Approaches for Complex Systems

Computational chemistry offers a powerful toolkit to predict and understand the behavior of "Acetamide, N-methyl-, sodium salt" in various chemical environments. Density Functional Theory (DFT) calculations have been employed to study the structure and properties of the parent N-methylacetamide, and these methods can be extended to its sodium salt and the corresponding anion. researchgate.net

Future computational studies will likely focus on several key areas:

Reactivity and Selectivity: DFT calculations can model the transition states of reactions involving the N-methylacetamidate anion, providing insights into its nucleophilicity and basicity. This can help predict reaction outcomes and guide the design of new synthetic methods. For example, computational analysis can determine the energetic barriers for N- versus O-alkylation, aiding in the development of selective reaction conditions. acs.org

Solvation and Aggregation: The behavior of the sodium salt in solution is complex, involving ion pairing and aggregation. Advanced computational models can simulate these interactions, which are crucial for understanding its reactivity in different solvents.

Spectroscopic Properties: Computational methods are invaluable for interpreting experimental spectra. DFT can be used to calculate vibrational frequencies and NMR chemical shifts, aiding in the characterization of reaction intermediates and products. researchgate.netnih.gov

| Computational Method | Application to Acetamide (B32628), N-methyl-, sodium salt | Potential Insights |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. | Predicting reactivity, selectivity (N- vs. O-alkylation), and thermodynamic properties. |

| Ab initio methods | High-accuracy calculations of molecular properties. | Benchmarking DFT results and providing precise data on geometry and energetics. |

| Molecular Dynamics (MD) | Simulating the behavior of the salt and its ions in solution over time. | Understanding solvation effects, ion pairing, and aggregation phenomena. |

Integration into Multifunctional Materials Design

The incorporation of "this compound" or the N-methylacetamidate ligand into advanced materials is a nascent but promising field. Its ability to coordinate with metal ions suggests potential applications in the design of coordination polymers and metal-organic frameworks (MOFs).

Catalysis: If the metal centers are catalytically active, the resulting material could be used as a heterogeneous catalyst.

Sensing: Changes in the coordination environment upon binding of a target molecule could lead to a detectable signal, forming the basis of a chemical sensor.

Gas Sorption and Storage: The porous nature of MOFs could be exploited for the storage of gases like hydrogen or carbon dioxide.

While there are no specific reports on MOFs constructed from N-methylacetamidate, the vast research on related amide-containing ligands provides a strong foundation for future exploration in this area.

Unraveling Subtle Mechanistic Details through Advanced Characterization Techniques

A deep understanding of the reaction mechanisms involving "this compound" is crucial for its rational application. Advanced spectroscopic techniques can provide detailed insights into the structure and dynamics of this compound and its reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. While standard 1H and 13C NMR can confirm the basic structure, more advanced techniques can reveal subtle mechanistic details:

Variable-Temperature NMR: Can be used to study dynamic processes such as restricted rotation around the amide C-N bond and ion-pair dynamics.

2D NMR techniques (e.g., COSY, HMQC, HMBC): Can establish connectivity within complex molecules formed in reactions involving the N-methylacetamidate anion.

Solid-State NMR: Can provide information about the structure and dynamics of the sodium salt in the solid state, including the nature of the sodium-amide interaction. researchgate.net

Vibrational spectroscopy (Infrared and Raman) is another key technique. The position of the amide I band (C=O stretch) is sensitive to the local environment, including hydrogen bonding and coordination to metal ions. spectroscopyonline.com In-situ IR or Raman spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic information.

By combining these advanced characterization techniques with computational modeling, a comprehensive picture of the mechanistic pathways involving "this compound" can be developed, paving the way for its controlled and efficient use in future chemical innovations.

Q & A

Q. What are the established synthesis routes for N-methylacetamide sodium salt, and what methodological considerations ensure reproducibility?

The sodium salt of N-methylacetamide is typically synthesized via acid-base reactions or direct metal interaction. For example, reacting N-methylacetamide with sodium hydroxide under anhydrous conditions yields the sodium salt. Alternatively, reacting the parent compound with metallic sodium in an inert solvent (e.g., dry tetrahydrofuran) produces the salt, as demonstrated in the reaction:

Key considerations include maintaining anhydrous conditions, controlling reaction temperature (20–25°C), and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-methylacetamide sodium salt?

- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and sodium coordination effects .

- NMR Spectroscopy : and NMR can confirm structural integrity, with shifts in the methyl and amide protons indicating sodium interaction .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity of sodium content .

Q. What are the solubility and stability profiles of N-methylacetamide sodium salt in common laboratory solvents?

The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) due to its ionic nature. Stability tests recommend storage under nitrogen at 4°C to prevent hygroscopic degradation. Avoid prolonged exposure to acidic or oxidizing environments, which may regenerate the parent amide or form byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of N-methylacetamide sodium salt?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-31+G*) can model the compound’s geometry, charge distribution, and frontier molecular orbitals. For instance, calculations reveal sodium’s electrostatic interaction with the amide oxygen, reducing electron density at the carbonyl group and altering nucleophilic reactivity. Solvent effects (e.g., water) should be incorporated via implicit models like PCM for accurate simulations .

Q. What strategies resolve contradictions in reported reaction yields or product distributions involving this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, counterion effects). To address this:

Q. How does the sodium ion influence the compound’s behavior in aqueous solution, particularly in hydrogen-bonding networks?

Molecular dynamics (MD) simulations show that sodium ions disrupt bulk water structure, enhancing the compound’s solubility. The ion’s charge density stabilizes the amide oxygen, reducing its ability to act as a hydrogen-bond acceptor. This effect can be quantified using radial distribution functions (RDFs) and coordination number analysis .

Q. What challenges arise in modeling hydrogen-bonding interactions of N-methylacetamide sodium salt in biological systems?

Traditional force fields (e.g., AMBER) may inadequately represent sodium’s polarization effects. Advanced approaches include:

- Polarizable Force Fields : Account for charge redistribution during binding.

- Ab Initio MD : Use Car-Parrinello methods for short-timescale electronic behavior. Validation via experimental IR/Raman spectra is critical .

Methodological Best Practices

Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling or catalytic reactions?

- Substrate Screening : Test aryl halides or alkenes under varying palladium/ligand systems.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation.

- In Situ Characterization : Employ techniques like XAS (X-ray absorption spectroscopy) to track sodium’s role in transition states .

Q. What safety protocols are essential when handling N-methylacetamide sodium salt in the laboratory?

- Storage : Keep in airtight containers under nitrogen, away from moisture and ignition sources.

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods due to potential hydrogen gas release during synthesis .

Data Presentation

Table 1 : Key Physicochemical Properties of N-Methylacetamide Sodium Salt

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 121.61 g/mol (theoretical) | |

| Solubility in Water | >500 mg/mL (25°C) | |

| IR (C=O stretch) | 1645–1660 cm⁻¹ | |

| Thermal Stability | Stable up to 150°C (under N₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.